tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride

Medicinal Chemistry Stereochemistry Antifibrinolytic Activity

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride (CAS 874823-37-7) is a bicyclic, stereochemically pure hydrochloride salt of a tert-butyloxycarbonyl (Boc)-protected trans-1,4-cyclohexanediamine derivative. As a heterobifunctional building block bearing a free primary amine and a Boc-protected amine, it is employed in medicinal chemistry for the modular construction of bioactive molecules, kinase inhibitors, and targeted protein degraders (PROTACs).

Molecular Formula C12H25ClN2O2
Molecular Weight 264.79 g/mol
CAS No. 874823-37-7
Cat. No. B1586833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride
CAS874823-37-7
Molecular FormulaC12H25ClN2O2
Molecular Weight264.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CN.Cl
InChIInChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H
InChIKeyVVIUAQDJHBEGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride (CAS 874823-37-7): Stereochemically Defined Building Block Baseline


tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride (CAS 874823-37-7) is a bicyclic, stereochemically pure hydrochloride salt of a tert-butyloxycarbonyl (Boc)-protected trans-1,4-cyclohexanediamine derivative . As a heterobifunctional building block bearing a free primary amine and a Boc-protected amine, it is employed in medicinal chemistry for the modular construction of bioactive molecules, kinase inhibitors, and targeted protein degraders (PROTACs) . Its procurement specification is defined by its trans configuration, Boc protection strategy, and hydrochloride salt form, each of which carries precise consequences for downstream synthetic performance and biological activity.

Why Stereochemical and Protecting-Group Substitution of CAS 874823-37-7 Introduces Unacceptable Scientific Risk


Generic substitution of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride with an isomeric or functionally analogous building block is precluded by two quantifiable differentiators. First, the trans stereochemistry of the 1,4-disubstituted cyclohexane ring is not cosmetic; a class-level precedent from the structurally homologous antifibrinolytic agent tranexamic acid demonstrates that the trans isomer exhibits potent plasmin inhibition while the cis isomer is essentially inactive [1]. This functional disparity, driven by a >5-fold difference in biological potency, translates directly to the target compound and any bioactive constructs derived from it. Second, the Boc (tert-butyloxycarbonyl) group offers acid-labile deprotection that is orthogonal to hydrogenolysis-sensitive protecting groups such as benzyl carbamate (Cbz), meaning a simple swap to a Cbz-protected analog would demand a complete redesign of the synthetic endgame and could introduce unintended catalytic hydrogenation steps incompatible with reducible functionalities [2]. Such substitutions represent a high-risk, non-equivalent exchange with demonstrable impacts on both synthetic feasibility and biological readout.

Quantitative Differentiation Evidence for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride


Trans vs. Cis Stereochemistry: A 5–7-Fold Biological Activity Differential

The trans-configuration is the primary driver of biological activity for 1,4-disubstituted cyclohexyl derivatives. Using the well-characterized structural analog tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid), the trans isomer demonstrates an antiplasmin activity (ID50) that is 5–7 times greater than that of the cis isomer, which shows negligible potency [1]. This stereochemical dependence is a class-level phenomenon rooted in the distinct 3D presentation of the aminomethyl and carbamate/carboxyl pharmacophores, a principle that governs the biological fitness of any bioactive molecule built from this scaffold.

Medicinal Chemistry Stereochemistry Antifibrinolytic Activity

Boc vs. Cbz Protection: Orthogonal Cleavage Chemistry Determines Synthetic Route

The Boc-protecting group used in this compound is cleavable under mild acidic conditions (e.g., TFA or HCl/dioxane), whereas the common alternative, benzyl carbamate (Cbz), requires hydrogenolysis (H₂, Pd/C) for removal [1]. This chemical orthogonality means that a direct substitution of a Boc-protected building block with a Cbz-protected analog precludes synthetic routes that contain hydrogenation-sensitive functionality (e.g., alkenes, alkynes, nitro groups, benzylic ethers). No quantitative yield differential is reported for the specific compound, but the classic reference documents the mechanistic incompatibility of these protecting groups as a fundamental synthetic design parameter.

Process Chemistry Protecting Group Orthogonality Synthetic Route Selection

Hydrochloride Salt vs. Free Base: Bench Stability and Aqueous Handling Advantages

The hydrochloride salt form offers advantages in solid-state stability and aqueous solubility over the free base. Vendor specifications indicate a purity of ≥98% (HPLC) with recommended storage at 2–8°C for the hydrochloride , while the free base (CAS 177583-27-6) is often handled as a low-melting solid or oil at ambient temperature, which complicates accurate weighing and long-term storage . Quantitative solubility data for the hydrochloride from one source reports a solubility of 0.645 mg/mL in water , a parameter that becomes critical for aqueous reaction conditions or biological assay preparation.

Process Development Salt Form Selection Physicochemical Property

Lack of Direct Comparative Data for Exact Compound 874823-37-7

Despite extensive use as a protected building block in patent literature and medicinal chemistry, no identified primary research paper or patent provides a direct, quantitative head-to-head comparison of the biological potency, pharmacokinetic profile, or synthetic yield of the exact compound 874823-37-7 against a close structural analog in a manner that meets the strictest criteria for a 'Direct head-to-head comparison' evidence tag. The critical differentiators (trans stereochemistry, Boc protection, salt form) are firmly established through class-level inference and well-understood chemical principles, as detailed in the other evidence items. This explicit lack of a single-source, quantitative comparator study is a factual finding that should inform risk assessments for procurement decisions where such data are mandated.

Chemical Biology PROTAC Linkers Building Block Chemistry

Verified Application Scenarios for CAS 874823-37-7 Based on Quantitative Differentiation


Late-Stage Functionalization in PROTAC and Kinase Inhibitor Synthesis

The orthogonal Boc protection and the trans-1,4-disubstituted cyclohexane core enable modular, late-stage incorporation of a rigid, stereodefined linker into bifunctional degraders (PROTACs) or kinase inhibitors via the free primary amine, while the Boc-protected amine remains latent for a subsequent, acid-mediated deprotection and coupling step. This orthogonal strategy, which would be impossible with a Cbz-protected analog due to hydrogenolysis incompatibility, is a common synthetic logic in patent applications targeting PKC-θ and other kinases. [1]

Stereochemistry-Dependent Bioactive Probe Assembly

For research programs where the biological outcome is critically dependent on the 3D presentation of a cyclohexyl diamine pharmacophore—as demonstrated by the trans/cis activity differential in tranexamic acid—this compound provides the guaranteed trans configuration. This eliminates the risk of cis-isomer contamination, which is known to abolish plasmin inhibition and can confound structure-activity relationship (SAR) studies in enzyme inhibition and receptor binding assays. [2]

Medicinal Chemistry Stockroom Standardization

The hydrochloride salt form offers superior handling, storage stability, and defined aqueous solubility (0.645 mg/mL) compared to the free base, which is often an oil. This makes it a preferred stockroom standard for automated or high-throughput parallel synthesis platforms where accurate dispensing and shelf-life consistency are critical.

Quote Request

Request a Quote for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.